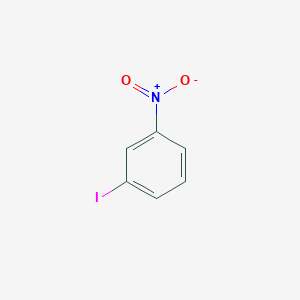

1-Iodo-3-nitrobenzene

Descripción

Significance as a Versatile Synthetic Intermediate

1-Iodo-3-nitrobenzene is a highly valued building block in organic synthesis. smolecule.comontosight.ai Its utility stems from the distinct reactivity of its two functional groups. The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in various reactions and is a key participant in numerous metal-catalyzed cross-coupling reactions. smolecule.comontosight.ai The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. ontosight.ailibretexts.org This dual functionality allows for a stepwise and controlled introduction of different substituents onto the benzene (B151609) ring, making it a versatile precursor for multi-substituted aromatic compounds.

Role in the Development of Novel Chemical Entities

The strategic importance of this compound is evident in its application in the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science. ontosight.aipubcompare.ai It serves as a key starting material for the creation of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals. researchgate.netresearchgate.net For instance, it has been utilized in the synthesis of substituted pyrrolo[3,2-b]pyridine amides. Furthermore, its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allows for the construction of intricate carbon-carbon and carbon-heteroatom bonds, leading to the development of new drugs, agrochemicals, and functional materials. ontosight.aibeilstein-journals.orgwalisongo.ac.idrsc.orgmdpi.com

Historical Context of Aromatic Iodination and Nitration Methodologies

The synthesis of this compound is intrinsically linked to the historical development of two fundamental aromatic functionalization reactions: iodination and nitration.

The direct iodination of aromatic compounds has historically been more challenging than other halogenations due to the low electrophilicity of iodine and the reversible nature of the reaction. babafaridgroup.edu.inlibretexts.org Early methods often required harsh conditions or the use of strong oxidizing agents to generate a more potent iodinating species. babafaridgroup.edu.inmdpi.com In 1892, Meyer and Wachter explored the reaction of benzene with iodic acid and sulfuric acid. nih.gov Over the years, various reagents and methods have been developed to facilitate aromatic iodination, including the use of iodine in the presence of an oxidant like nitric acid or periodic acid, and the use of iodine monochloride. babafaridgroup.edu.inmdpi.comnih.gov The development of methods for the iodination of deactivated arenes, such as nitrobenzene (B124822), has been a significant area of research. nih.gov

Aromatic nitration , the introduction of a nitro group onto an aromatic ring, has a longer and more established history. rushim.ru In 1834, Mitscherlich first reported the nitration of benzene using fuming nitric acid. rushim.ru A significant advancement came with the introduction of "mixed acid," a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺) and remains a cornerstone of industrial nitration. rushim.runih.gov The regioselectivity of nitration, particularly for substituted benzenes like iodobenzene (B50100), has been a subject of extensive study, with the directing effects of the substituent playing a crucial role in determining the position of the incoming nitro group. google.com The Sandmeyer reaction, discovered in 1884, provided an alternative route to nitroaromatics by converting an amino group into a diazonium salt, which can then be displaced by a nitro group, though it's more commonly used for introducing halogens. nih.gov

Chemical and Physical Properties of this compound

This compound is a crystalline solid at room temperature, typically appearing as yellow to yellow-green or tan monoclinic prisms. pubcompare.ainih.gov Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄INO₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 249.01 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 36-38 °C | sigmaaldrich.com |

| Boiling Point | 280 °C | sigmaaldrich.com |

| Appearance | Yellow to yellow-green or tan solid | pubcompare.ainih.gov |

| Solubility | Insoluble in water | nih.gov |

| CAS Number | 645-00-1 | nih.govsigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.57 (t, J = 2.0 Hz, 1H), 8.21 (ddd, J = 8.2, 2.2, 1.0 Hz, 1H), 8.03 (ddd, J = 7.8, 1.8, 1.0 Hz, 1H), 7.30 (t, J = 8.0 Hz, 1H) | acs.org |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 148.7, 143.6, 132.6, 130.8, 122.9, 93.6 | acs.org |

| IR Spectrum | Key absorptions corresponding to C-N stretching, N-O stretching (nitro group), and C-I stretching. | nist.gov |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z = 249. | acs.org |

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

Direct Iodination of Nitrobenzene

The direct iodination of nitrobenzene presents a challenge due to the deactivating nature of the nitro group. However, this transformation can be achieved using potent iodinating systems. One such method involves the use of iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov This method has been shown to be effective for the iodination of deactivated arenes. nih.gov Another approach utilizes a mixture of iodine and nitric acid in acetic acid, which has been reported to iodinate various aromatic compounds, including those with acid-sensitive functionalities. babafaridgroup.edu.in

Nitration of Iodobenzene

The nitration of iodobenzene is a common and often preferred method for the synthesis of this compound. ontosight.ai The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. ontosight.ai The iodine atom is an ortho-, para-director, meaning it directs the incoming electrophile (the nitronium ion) to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. However, due to steric hindrance from the large iodine atom, the para-isomer (1-iodo-4-nitrobenzene) and the ortho-isomer (1-iodo-2-nitrobenzene) are the major products. The meta-isomer, this compound, is formed as a minor product in this reaction. Careful control of reaction conditions and purification techniques are necessary to isolate the desired meta-isomer. ontosight.ai

Sandmeyer Reaction from 3-Nitroaniline (B104315)

A highly efficient and regioselective method for the synthesis of this compound is the Sandmeyer reaction, starting from 3-nitroaniline. prepchem.comkashanu.ac.ir In this process, the amino group of 3-nitroaniline is first converted into a diazonium salt by treatment with a cold solution of sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid. prepchem.com The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to yield this compound in high yield. prepchem.com This method is often favored due to its high selectivity for the meta-isomer and generally good yields.

Reactivity and Synthetic Applications

The unique electronic properties of this compound make it a versatile substrate for a variety of organic transformations.

Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAAr). ontosight.ailibretexts.org In this reaction, a nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the iodide ion, an excellent leaving group, results in the formation of the substituted product. ontosight.ailibretexts.org The nitro group, being in the meta position, has a less pronounced activating effect compared to ortho or para substitution, but the reaction still proceeds with suitable nucleophiles. msu.edumasterorganicchemistry.com

Precursor in Cross-Coupling Reactions

This compound is an important precursor in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a widely used method for the synthesis of biaryl compounds. For example, the reaction of this compound with phenylboronic acid yields 3-nitrobiphenyl. rsc.orgresearchgate.net

Heck Reaction: In the Heck reaction, this compound is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. For instance, its reaction with methyl acrylate (B77674) can produce methyl 3-(3-nitrophenyl)acrylate. beilstein-journals.orgmdpi-res.comnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. walisongo.ac.idgoogle.comlibretexts.orgorganic-chemistry.org This method is invaluable for the synthesis of aryl-substituted alkynes.

Synthesis of Heterocyclic Compounds

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds. researchgate.netresearchgate.net Through a sequence of reactions, often involving cross-coupling followed by cyclization, the nitro and iodo functionalities can be transformed into different parts of a heterocyclic ring system. For example, it has been employed as a precursor in the synthesis of substituted indoles and other nitrogen-containing heterocycles. beilstein-journals.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYAZOKPJYBCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Record name | 1-IODO-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025449 | |

| Record name | 1-Iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monoclinic prisms or tan solid. (NTP, 1992), Prisms or tan solid; mp = 36-38 deg C; [CAMEO] | |

| Record name | 1-IODO-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Iodo-3-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

536 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1-IODO-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

161 °F (NTP, 1992) | |

| Record name | 1-IODO-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1-IODO-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.9477 at 122 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1-IODO-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00174 [mmHg] | |

| Record name | 1-Iodo-3-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-00-1 | |

| Record name | 1-IODO-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Iodo-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Iodo-3-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodo-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-IODO-3-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6TCH3TLL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

97 to 100 °F (NTP, 1992) | |

| Record name | 1-IODO-3-NITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20528 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 1 Iodo 3 Nitrobenzene

Classical Preparation Routes

The traditional synthesis of 1-iodo-3-nitrobenzene predominantly relies on the diazotization of m-nitroaniline followed by iodination, a variant of the Sandmeyer reaction. This method, while established, requires careful control of reaction parameters to ensure optimal yield and purity.

Diazotization-Iodination of m-Nitroaniline

The conversion of m-nitroaniline to this compound is a two-step process that begins with the formation of a diazonium salt, which is then subjected to iodination.

The diazotization of m-nitroaniline is typically carried out in an acidic medium, such as sulfuric or hydrochloric acid, at low temperatures (0-5 °C) using sodium nitrite (B80452) as the diazotizing agent. quora.commdpi.com The low temperature is crucial as diazonium salts are generally unstable and can decompose at higher temperatures, often explosively. stackexchange.comstackexchange.com The subsequent iodination is achieved by treating the diazonium salt solution with a source of iodide, most commonly potassium iodide. nrochemistry.comlibretexts.org

Optimization of this reaction involves careful control of several factors. The concentration of the acid is significant; for instance, using dilute sulfuric acid can be advantageous in managing the exothermic nature of the reaction and can also impact the subsequent coupling process. google.com The rate of addition of sodium nitrite must be controlled to maintain the low temperature and prevent the accumulation of excess nitrous acid. reddit.com The choice of solvent can also play a role; for example, conducting the reaction in acetonitrile has been reported. masterorganicchemistry.com

| Parameter | Condition | Rationale |

|---|---|---|

| Starting Material | m-Nitroaniline | Amine source for diazotization. |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid in situ. |

| Acidic Medium | Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | Provides the acidic environment for the formation of the nitrosonium ion. |

| Temperature | 0-5 °C | Ensures the stability of the diazonium salt and minimizes decomposition. quora.com |

| Iodinating Agent | Potassium Iodide (KI) | Source of iodide ions for the substitution reaction. nrochemistry.com |

Diazonium Salt Formation: The mechanism of diazotization begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. chemicalnote.comwvu.edu The nitrous acid is then protonated by the excess acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). youtube.comlkouniv.ac.in The lone pair of electrons on the nitrogen atom of the m-nitroaniline's amino group then attacks the nitrosonium ion. chemicalnote.com A series of proton transfers and the elimination of a water molecule lead to the formation of the m-nitrobenzenediazonium ion. wvu.edulkouniv.ac.in The presence of the electron-withdrawing nitro group on the aromatic ring reduces the nucleophilicity of the amino group, which can make the diazotization of nitroanilines more challenging compared to aniline itself. byjus.com

Iodination: The replacement of the diazonium group with iodine, often referred to as a Sandmeyer-type reaction, is believed to proceed via a radical mechanism. wikipedia.orgorganic-chemistry.org While many Sandmeyer reactions require a copper(I) catalyst, the iodination with potassium iodide is an exception and does not necessitate a catalyst. nrochemistry.comthieme-connect.de It is proposed that the iodide ion acts as a reducing agent, transferring an electron to the diazonium salt. This results in the formation of an aryl radical and the release of stable nitrogen gas. The aryl radical then reacts with an iodine radical (formed from the oxidation of iodide) to yield this compound. wikipedia.org

A primary side reaction in the diazotization of anilines is the decomposition of the diazonium salt, which can lead to the formation of phenols if the temperature is not strictly controlled. quora.comacs.org In the case of m-nitroaniline, this would result in the unwanted formation of 3-nitrophenol. Another potential side reaction is the coupling of the diazonium salt with unreacted m-nitroaniline or other nucleophiles present in the reaction mixture, leading to the formation of azo compounds. masterorganicchemistry.com

To optimize the yield, it is imperative to maintain a low temperature throughout the diazotization process. quora.com The slow, portion-wise addition of the sodium nitrite solution helps in managing the exothermic nature of the reaction. reddit.com Ensuring a sufficient excess of acid helps to fully protonate the nitrous acid and drive the formation of the nitrosonium ion. The order of addition is also important; adding the cold diazonium salt solution to the iodide solution is often preferred to minimize decomposition. masterorganicchemistry.com The use of a non-aqueous solvent like acetonitrile for the quenching step can also suppress the formation of phenolic byproducts. masterorganicchemistry.com

Alternative Iodination Approaches

While the Sandmeyer-type reaction is the most common, other methods for the iodination of aromatic rings exist. Direct electrophilic iodination of nitrobenzene (B124822) is generally difficult due to the strong deactivating effect of the nitro group. researchgate.net However, highly reactive iodinating systems have been developed to overcome this challenge.

One such approach involves the use of N-iodosuccinimide (NIS) in the presence of a strong acid, such as sulfuric acid. acs.org This combination generates a potent electrophilic iodine species capable of iodinating deactivated aromatic compounds. Another method utilizes a mixture of molecular iodine (I₂) and an oxidizing agent in a strongly acidic medium. For instance, a system of I₂ with an aryl iodine(III) oxidant in the presence of catalytic sulfuric acid has been shown to be effective for the iodination of deactivated arenes. chemrxiv.orgnih.govacs.org Furthermore, iron(III)-catalyzed activation of N-iodosuccinimide presents another viable route for the regioselective iodination of aromatic compounds, including those with deactivating groups like 4-nitroaniline. nih.gov An alternative to the Sandmeyer reaction involves the formation of diaryliodonium salts from the arene, which can then be cleaved with an iodide source to yield the corresponding aryl iodide. organic-chemistry.org

Modern and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound, this translates to exploring catalytic systems, milder reaction conditions, and the use of less hazardous reagents.

Organocatalytic methods for the iodination of aromatic compounds have emerged as a promising green alternative. These methods often utilize non-metallic catalysts and can proceed under milder conditions. mdpi.com For instance, the use of sodium percarbonate as a stable and eco-friendly oxidant for the oxidative iodination of various aromatics has been reported. gctlc.org Another green approach involves the use of household bleach and sodium iodide for the iodination of activated aromatic systems, which highlights the potential for using safer and more readily available reagents.

Metal- and Base-Free Synthesis from Arylhydrazine Hydrochlorides and Iodine

A notable method for the synthesis of aryl iodides, including this compound, involves the reaction of arylhydrazine hydrochlorides with molecular iodine. acs.org This approach is advantageous as it proceeds without the need for metal catalysts or a base. acs.org A typical procedure involves reacting 3-nitrophenylhydrazine hydrochloride with an equimolar amount of iodine in dimethyl sulfoxide (DMSO) at 60°C for 6 hours, which has been shown to produce this compound in an 84% isolated yield. acs.org

The efficiency of the metal- and base-free synthesis of aryl iodides from arylhydrazine hydrochlorides is sensitive to several reaction parameters. The choice of solvent, reaction temperature, and stoichiometry of the reactants all play crucial roles in maximizing the yield of the desired product.

Solvent: Dimethyl sulfoxide (DMSO) has been identified as an effective solvent for this reaction. acs.org

Temperature: The reaction is typically conducted at a moderately elevated temperature. For the synthesis of this compound, a temperature of 60°C has been found to be optimal. acs.org Lowering the temperature to 40°C or increasing it to 80°C can affect the reaction's efficiency. acs.org

Stoichiometry: An equimolar ratio of the arylhydrazine hydrochloride and iodine is generally used. acs.org While using an excess of iodine can be beneficial as it also acts as an oxidant, further decreasing the concentration of iodine can lead to a slight reduction in the yield. acs.org

| Entry | Solvent | Temperature (°C) | Iodine (equiv.) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMSO | 60 | 1.0 | 6 | 85 |

| 2 | DMSO | 40 | 1.0 | 6 | 75 |

| 3 | DMSO | 80 | 1.0 | 6 | 82 |

| 4 | DMSO | 60 | 1.0 | 4 | 80 |

| 5 | DMSO | 60 | 1.0 | 8 | 85 |

| 6 | DMF | 60 | 1.0 | 6 | 70 |

| 7 | CH3CN | 60 | 1.0 | 6 | 55 |

| 8 | DMSO | 60 | 0.8 | 6 | 80 |

The reaction is proposed to proceed through a radical mechanism involving a single-electron transfer (SET) process. acs.org Initially, the arylhydrazine hydrochloride generates the free arylhydrazine, which then reacts with iodine. acs.org This is followed by a series of steps leading to the formation of an arenediazonium salt. acs.org A single-electron transfer from an iodide anion to the diazonium salt then occurs, resulting in the formation of an aryl radical and an iodine radical. acs.org The subsequent combination of these two radicals affords the final aryl iodide product and the release of nitrogen gas. acs.org The presence of a nitro group, as in this compound, can facilitate the single electron transfer to form a stable nitrobenzenide radical ion-pair. nih.gov

Transition-Metal-Catalyzed Decarboxylative Halogenations (Comparative Analysis)

An alternative strategy for the synthesis of aryl iodides is through the decarboxylative halogenation of aromatic carboxylic acids. While traditional methods like the Hunsdiecker reaction have been used, they often have limitations when applied to aromatic carboxylic acids. nih.govacs.org More recent developments have focused on transition-metal-free and transition-metal-catalyzed approaches.

A transition-metal-free method for decarboxylative iodination utilizes readily available benzoic acids and molecular iodine. nih.govacs.org This method is particularly effective for electron-rich benzoic acids and polyfluorinated aromatic acids. acs.org However, its applicability to substrates with electron-withdrawing groups, such as a nitro group, can be limited. nih.gov

Palladium-catalyzed protocols have also been developed for the decarbonylative iodination of aryl carboxylic acids. nih.gov These methods often involve the in-situ activation of the carboxylic acid to an acid chloride, followed by a palladium-catalyzed reaction with an iodide source. nih.gov These catalyzed reactions can offer broader substrate scope and milder reaction conditions compared to some traditional methods. nih.gov

Electrochemical Synthesis of Aryl Iodides

Electrochemical methods offer a green and efficient alternative for the synthesis of aryl iodides. nih.govblogspot.com Anodic iododesilylation, for example, allows for the synthesis of iodinated aromatic compounds from trimethylsilyl-substituted arenes under mild conditions. nih.govblogspot.com Another approach involves the direct anodic oxidation of iodoarenes to generate hypervalent iodine species, which can then act as mediators in organic electrosynthesis. frontiersin.org

The electrochemical reduction of m-iodo-nitrobenzene has been studied and shown to proceed via an ECE (electron transfer-chemical step-electron transfer) mechanism. researchgate.net This involves the initial formation of a radical anion, which then undergoes decomposition before a second electron transfer. researchgate.net

Flow Chemistry Applications in this compound Synthesis (Hypothetical)

Flow chemistry, which involves performing chemical reactions in a continuous flowing stream, presents several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better scalability. nih.gov

A hypothetical flow chemistry setup for the synthesis of this compound could be envisioned based on the metal- and base-free method.

Reactor Setup: A plug flow reactor (PFR) would be suitable for this synthesis. The reagents, 3-nitrophenylhydrazine hydrochloride and iodine, dissolved in DMSO, would be introduced into the reactor using separate pumps.

Mixing and Reaction: The reagents would mix at a T-junction before entering the heated reaction coil. The precise control over residence time and temperature afforded by the flow reactor would allow for optimization of the reaction conditions to maximize yield and minimize byproduct formation.

Work-up: The output from the reactor could be directed to a continuous liquid-liquid extraction unit for automated work-up and purification.

This hypothetical flow process could offer a safer and more efficient route for the continuous production of this compound, particularly for handling potentially exothermic reactions and hazardous intermediates. nih.gov The use of flow chemistry can also facilitate the synthesis of compounds that are challenging to produce in batch, such as those involving unstable intermediates. nih.govacs.org

Chemical Reactivity and Mechanistic Studies of 1 Iodo 3 Nitrobenzene

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For substituted benzenes like 1-iodo-3-nitrobenzene, the existing substituents profoundly influence the rate and regioselectivity of subsequent electrophilic attacks.

Influence of Iodine and Nitro Groups on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is governed by the combined electronic effects of the iodine and nitro substituents. Both groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. wikipedia.org This deactivation stems from their electron-withdrawing nature.

The **nitro group (-NO₂) ** is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. savemyexams.comyoutube.com It withdraws electron density from the entire aromatic ring, but particularly from the ortho and para positions. youtube.com This makes the meta position relatively less deactivated and thus the preferred site of electrophilic attack. Consequently, the nitro group is classified as a meta-director. savemyexams.comyoutube.com

The iodine atom (-I) , like other halogens, exhibits a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its electronegativity, which deactivates the ring. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect), which tends to activate the ortho and para positions. For halogens, the inductive effect generally outweighs the resonance effect in terms of ring deactivation, but the resonance effect still dictates the regioselectivity, making iodine an ortho, para-director. wikipedia.orgyoutube.com

In this compound, the directing effects of the two substituents must be considered in tandem. The powerful meta-directing influence of the nitro group and the ortho, para-directing influence of the iodo group converge to determine the position of the incoming electrophile.

The nitro group at C-3 directs incoming electrophiles to C-1, C-5, and C-3 (relative to itself), which correspond to positions C-4, C-2, and C-6 on the this compound ring.

The iodo group at C-1 directs incoming electrophiles to C-2, C-4, and C-6.

Therefore, the positions activated by both groups are C-2, C-4, and C-6. However, the strong deactivating nature of the nitro group generally makes the positions ortho and para to it the most favorable for attack. This leads to a complex mixture of products, with substitution primarily occurring at the positions least deactivated by the combined effects of the two groups. Direct iodination of nitrobenzene (B124822) can be achieved using strongly electrophilic iodine reagents, demonstrating that even deactivated arenes can undergo electrophilic substitution under the right conditions. smolecule.com

Nucleophilic Aromatic Substitution Reactions

This compound is particularly susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to two key features: the presence of the strongly electron-withdrawing nitro group and the iodine atom, which functions as a good leaving group. iodobenzene.ltd

The SNAr mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (iodine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemconnections.orgdiva-portal.org The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, especially when it is positioned ortho or para to the site of attack.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the iodide ion.

The presence of the nitro group significantly enhances the rate of nucleophilic aromatic substitution compared to unsubstituted aryl halides. msu.edu While the nitro group in this compound is in the meta position relative to the iodine, it still exerts a significant activating effect. This makes the compound a useful substrate for introducing various nucleophiles onto the aromatic ring. For instance, reactions with nucleophiles like alcohols, phenols, and amines can form diverse carbon-heteroatom bonds, leading to more complex molecules.

An illustrative example, though on a related system, is the synthesis of 4-substituted 1-iodo-2,6-bis(propylthio)benzenes, which are prepared from the corresponding amines. These amines are, in turn, synthesized by the propanethiolation of dihalides, a reaction that proceeds via nucleophilic aromatic substitution. vanderbilt.edu This highlights the utility of activating groups in facilitating the displacement of halogens by nucleophiles.

Cross-Coupling Reactions

This compound is a valuable substrate in a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is relatively weak, making it highly reactive in oxidative addition steps that are central to many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed to facilitate cross-coupling reactions involving aryl halides. This compound readily participates in these transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. Research has demonstrated the successful application of this compound in a one-pot Suzuki-Miyaura cross-coupling reaction that is followed by the reduction of the nitro group. rsc.org

One study reported the use of Ni-Pd alloy nanoparticles supported on hierarchical porous silica (B1680970) as an efficient catalyst for this tandem reaction. The process involves the initial Suzuki-Miyaura coupling of this compound with phenylboronic acid, followed by the in-situ reduction of the nitro group using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This one-pot synthesis provides a direct route to aminobiphenyls, which are important structural motifs in many biologically active compounds. The reusability of the catalyst has also been demonstrated, highlighting the potential for sustainable chemical synthesis. smolecule.com

Table 1: Suzuki-Miyaura Coupling-Nitro Reduction of this compound

| Entry | Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reductant | Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Ni-Pd/SiO₂ | K₂CO₃ | H₂O/DMF | N₂H₄·H₂O | 3-Aminobiphenyl | High |

This table is based on data from a study on the one-pot Suzuki-Miyaura coupling-nitro reduction. The term "High" is used for yield as specific quantitative data was not provided in the abstract.

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. mdpi-res.comresearchgate.net The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.gov

Aryl iodides are particularly reactive substrates for the Heck reaction. researchgate.net While specific studies focusing solely on the Heck reaction of this compound are not prevalent in the immediate search results, its structure makes it a suitable candidate for such transformations. The reaction of iodoarenes with various alkenes, such as acrylates and styrenes, is a well-established synthetic method. nih.govmdpi.com For example, the Heck reaction of iodobenzene (B50100) with methyl acrylate (B77674) yields trans-methyl cinnamate (B1238496) in high yield. nih.gov The presence of the electron-withdrawing nitro group in this compound is not expected to inhibit the reaction and may even influence the reaction kinetics.

Table 2: Generalized Heck Reaction with Aryl Iodides

| Aryl Iodide | Alkene | Catalyst | Base | Solvent | Product Type |

| This compound (hypothetical) | Styrene | Pd(OAc)₂ | Et₃N | DMF | Substituted Stilbene |

| This compound (hypothetical) | Methyl Acrylate | Pd(OAc)₂ | Et₃N | DMF | Substituted Cinnamate |

This table represents a generalized and hypothetical scheme for the Heck reaction of this compound based on established protocols for other aryl iodides.

Spectroscopic and Computational Characterization of 1 Iodo 3 Nitrobenzene

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of electromagnetic radiation with 1-iodo-3-nitrobenzene, detailed information about its chemical environment, functional groups, and mass can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals for the four protons on the aromatic ring. The electron-withdrawing nature of both the nitro (NO₂) group and the iodine atom significantly influences the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum. The deshielding effect is most pronounced for protons ortho and para to the strongly deactivating nitro group. The observed chemical shifts are approximately 8.56, 8.20, 8.03, and 7.30 ppm. chemicalbook.com The proton positioned between the two substituents (H-2) is expected to be the most deshielded, while the proton ortho to the iodine and meta to the nitro group (H-4) is the least deshielded.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.56 | t (triplet) |

| H-6 | 8.20 | dd (doublet of doublets) |

| H-4 | 8.03 | dd (doublet of doublets) |

| H-5 | 7.30 | t (triplet) |

¹³C NMR: In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the six carbon atoms of the benzene (B151609) ring. The carbon atoms directly bonded to the iodine (C-1) and the nitro group (C-3) are significantly influenced by these substituents. The C-1 carbon signal is shifted downfield due to the electronegativity and heavy atom effect of iodine, while the C-3 carbon is also strongly deshielded by the nitro group. The remaining four carbons also exhibit unique chemical shifts based on their positions relative to the two substituents.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is dominated by absorptions corresponding to the nitro group and the substituted benzene ring. nist.gov

The most prominent features in the FTIR spectrum are the strong absorption bands associated with the nitro group. researchgate.net The asymmetric stretching vibration (νₐₛ(NO₂)) typically appears in the region of 1510-1600 cm⁻¹, while the symmetric stretching vibration (νₛ(NO₂)) is observed between 1325-1385 cm⁻¹. researchgate.net Additional characteristic bands include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹), C=C stretching vibrations within the ring (approx. 1470-1600 cm⁻¹), and the C-I stretching vibration, which appears at lower wavenumbers. researchgate.net Spectroscopic data is available from various techniques, including Attenuated Total Reflectance (ATR) and vapor phase IR. nih.gov

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1510 - 1600 |

| Symmetric NO₂ Stretch | 1325 - 1385 |

| Aromatic C=C Stretch | 1470 - 1600 |

| C-N Stretch | ~850 |

| C-I Stretch | ~670 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Under Electron Ionization (EI), this compound undergoes fragmentation, producing a characteristic pattern. The molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight, approximately 249 g/mol . nih.gov

The fragmentation pattern is informative for structural confirmation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) and the loss of nitric oxide (NO, 30 Da). Therefore, significant peaks can be expected at m/z 203 ([M-NO₂]⁺) and m/z 219 ([M-NO]⁺). Another prominent peak corresponds to the loss of the iodine atom, resulting in a fragment at m/z 122. The phenyl cation at m/z 76 is also a commonly observed fragment. nih.gov

Computational Chemistry Studies

Theoretical chemistry provides a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and other properties with high accuracy.

DFT calculations have been used to determine the most stable conformation (ground state geometry) of this compound. researchgate.net These studies, often employing the B3LYP functional, optimize the bond lengths, bond angles, and dihedral angles of the molecule. researchgate.net

The calculations confirm that the benzene ring is nearly planar, with the nitro group also lying in the plane of the ring to maximize conjugation. researchgate.net The substitution of the iodine atom and the nitro group leads to minor distortions in the benzene ring's geometry from a perfect hexagon. For instance, the internal C-C-C bond angles at the points of substitution deviate slightly from the ideal 120°. The calculated C-I and C-N bond lengths are consistent with experimental data for similar aromatic compounds. researchgate.netresearchgate.net

Interactive Data Table: Selected Optimized Geometrical Parameters for this compound (DFT)

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.23 Å |

| C-C-I Bond Angle | ~120° |

| C-C-N Bond Angle | ~118° |

| O-N-O Bond Angle | ~124° |

Density Functional Theory (DFT) Calculations

Anharmonic Vibrational Analysis

The vibrational properties of this compound have been investigated through anharmonic vibrational analysis, a computational method that provides a more accurate prediction of vibrational frequencies compared to standard harmonic calculations. Anharmonic calculations are crucial as they account for the non-quadratic nature of the potential energy surface and the coupling between different vibrational modes.

For this compound, these calculations have been performed using Density Functional Theory (DFT), specifically with the B3LYP functional. acs.orgresearchgate.net A mixed basis set, employing 3-21G* for the iodine atom and 6-311G(d,p) for all other atoms, has been utilized to balance computational cost and accuracy. acs.orgresearchgate.net The anharmonic frequencies are typically calculated using the second-order perturbative (PT2) approach. acs.orgresearchgate.net

This analysis allows for the assignment of fundamental vibrational modes, as well as combination and overtone bands observed in experimental spectra. acs.orgresearchgate.net The assignments are aided by calculating the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. acs.orgresearchgate.net For instance, the wagging vibration of the NO2 group in this compound is identified as mode 23, which shows strong intensity in Fourier Transform Infrared (FTIR) spectra and very weak intensity in Raman spectra. researchgate.net This detailed assignment is critical for interpreting experimental spectroscopic data and understanding the molecule's dynamic behavior.

Electronic Structure Analysis (HOMO-LUMO, MEP, NBO)

The electronic properties of this compound have been elucidated through several computational techniques, providing insights into its reactivity and intermolecular interactions. These analyses are typically performed at the DFT B3LYP/6-311G(d,p)/3-21G* level of theory. researchgate.net

Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. acs.org A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. rsc.orgresearchgate.net For this compound, the calculated HOMO-LUMO energy gap provides information on the charge transfer interactions that can occur within the molecule. researchgate.net

| Orbital | Energy (Hartree) | Energy (eV) |

|---|---|---|

| HOMO | -0.27415 | -7.46 |

| LUMO | -0.08819 | -2.40 |

| Energy Gap (ΔE) | 0.18596 | 5.06 |

Molecular Electrostatic Potential (MEP)

The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. rsc.org It maps the electrostatic potential onto the electron density surface. In the MEP map of this compound, regions with negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. acs.orgresearchgate.net Regions with positive potential (colored blue) are generally found around the hydrogen atoms of the benzene ring, suggesting susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Comparison with Experimental Spectroscopic Data

A critical validation of computational results is their comparison with experimental data. The calculated anharmonic vibrational frequencies for this compound show excellent agreement with experimental data obtained from FTIR and Raman spectroscopy. researchgate.net While harmonic calculations often overestimate vibrational frequencies, the anharmonic corrections bring the theoretical values much closer to the observed ones.

The table below presents a comparison of selected calculated anharmonic frequencies with experimentally observed frequencies for key vibrational modes of this compound. The assignments are based on the Potential Energy Distribution (PED). researchgate.net

| Mode No. | Assignment (Contribution %) | Calculated (Anharmonic) | Experimental FTIR | Experimental Raman |

|---|---|---|---|---|

| 2 | ν(C-H) (98) | 3086 | 3089 | 3087 |

| 8 | ν(NO₂) asym (82) | 1529 | 1531 | 1529 |

| 12 | ν(NO₂) sym (77) | 1349 | 1350 | 1350 |

| 15 | β(C-H) (54) | 1259 | 1260 | - |

| 23 | ω(NO₂) (53) | 729 | 732 | - |

| 29 | ν(C-I) (50) | 349 | - | 350 |

ν: stretching; β: in-plane bending; ω: wagging; asym: asymmetric; sym: symmetric.

This strong correlation between theoretical and experimental data validates the computational model and allows for confident assignment of the entire vibrational spectrum, including bands that may be weak or overlapping in the experimental readouts. researchgate.net

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly using DFT, are powerful tools for elucidating the detailed mechanisms of chemical reactions. This compound is a common substrate in reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction), which are fundamental in synthetic organic chemistry. nih.gov Computational studies can map the entire potential energy surface of such a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. researchgate.netacs.org

The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction, for example, is generally understood to involve three main steps:

Oxidative Addition: The aryl halide (this compound) reacts with a low-valent palladium(0) complex. DFT calculations can model this step to determine the activation energy barrier and confirm that monoligated palladium species are often more reactive than more coordinated complexes. nih.gov

Transmetalation: The organic group from an organoboron compound is transferred to the palladium(II) center. Computational models can investigate the role of the base and solvent in this step and determine the structure of the key transition state. acs.org

By calculating the Gibbs free energy profile for the entire catalytic cycle, researchers can identify the most favorable reaction pathway, understand the origins of chemo- and regioselectivity, and rationally design more efficient catalysts. researchgate.net

Molecular Dynamics Simulations (Hypothetical)

While specific molecular dynamics (MD) simulations for this compound are not extensively reported, this computational technique could hypothetically be applied to study its dynamic behavior and interactions in various environments. MD simulations model the movement of atoms and molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations.

Based on simulations performed on related molecules like nitrobenzene (B124822), hypothetical applications for this compound could include: nih.gov

Solvation Studies: MD simulations could model the solvation shell of this compound in different solvents (e.g., water, ethanol (B145695), toluene). This would reveal specific solvent-solute interactions, such as hydrogen bonding, and help explain its solubility and reactivity in different media.

Interactions with Surfaces: In the context of catalysis, MD simulations could be used to study the adsorption and orientation of this compound on a catalyst surface (e.g., palladium nanoparticles). This would provide a dynamic view of the initial steps leading to a chemical reaction, complementing the mechanistic information from quantum chemistry. nih.gov

Behavior in Biological Systems: To explore potential biochemical applications or environmental fate, MD simulations could model the interaction of this compound with biological macromolecules like enzymes or DNA. For example, simulations of nitrobenzene dioxygenase have provided insights into how the substrate is positioned in the active site for oxidation, a methodology that could be extended to its substituted derivatives. nih.gov

Transport Properties: Simulations could be used to calculate bulk properties such as diffusion coefficients in various media, which is important for understanding its transport in industrial or environmental processes. researchgate.net

These hypothetical simulations would rely on the development of an accurate force field for this compound, which describes the potential energy of the system as a function of its atomic coordinates.

Applications of 1 Iodo 3 Nitrobenzene in Advanced Materials and Chemical Synthesis

Organic Synthesis Building Block

1-Iodo-3-nitrobenzene is a key intermediate in the synthesis of a wide array of organic compounds. armchemfront.com The presence of the iodo group allows for carbon-carbon bond formation through various cross-coupling reactions, while the nitro group can be transformed into other functional groups or can influence the electronic properties of the target molecule. This dual functionality makes it an essential reagent for chemists in both academic research and industrial manufacturing. armchemfront.com

This compound is utilized as a starting material in the synthesis of 5-substituted pyrrolo[3,2-b]pyridine amides. digitellinc.commdpi.comsigmaaldrich.com This class of compounds is of significant interest in medicinal chemistry. The synthesis typically involves a multi-step process where the 3-nitrophenyl group from this compound is incorporated into the final amide product.

The general synthetic approach often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, to connect the aryl iodide with the pyrrolo[3,2-b]pyridine core or a precursor. The nitro group can be carried through the synthesis and may be present in the final substituted amide, or it can be reduced to an amino group and further functionalized. While specific research detailing this exact transformation is not broadly published, the application is noted in chemical literature, indicating its role in creating complex heterocyclic structures valued in drug discovery. digitellinc.commdpi.comsigmaaldrich.com

The creation of 3′-nitro-4-methylthiobiphenyl is a direct application of this compound in palladium-catalyzed cross-coupling chemistry. digitellinc.commdpi.comsigmaaldrich.com Specifically, this synthesis is achieved through the Suzuki-Miyaura coupling reaction. In this process, this compound is reacted with 4-(methylthio)phenylboronic acid.

The reaction is catalyzed by a palladium(0) complex, which facilitates the joining of the two aryl fragments. The table below outlines the typical components and conditions for such a Suzuki-Miyaura coupling reaction.

| Component | Role | Example |

| Aryl Halide | Electrophile | This compound |

| Boronic Acid/Ester | Nucleophile | 4-(methylthio)phenylboronic acid |

| Palladium Catalyst | Facilitates C-C bond formation | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Activates boronic acid | Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) |

| Solvent | Reaction medium | Toluene, Dioxane, or Dimethoxyethane (DME), often with water |

This reaction efficiently produces the target biphenyl (B1667301) structure, which can serve as an intermediate for more complex molecules in various fields of chemical research. The nitro group provides a handle for further chemical transformations, such as reduction to an amine, which is a common precursor for pharmaceuticals and other functional materials.

This compound is an important precursor in the development of pharmaceuticals, particularly for drugs that contain a nitroaromatic moiety. armchemfront.com The nitro group is a key pharmacophore in certain classes of therapeutic agents, valued for its unique electronic and metabolic properties. The compound serves as a scaffold, allowing for the introduction of the 3-nitrophenyl group into a larger, more complex active pharmaceutical ingredient (API). armchemfront.com Its ability to participate in cross-coupling reactions makes it a valuable tool for medicinal chemists constructing novel drug candidates. armchemfront.com

In the field of agricultural science, this compound functions as an intermediate in the synthesis of new agrochemicals. armchemfront.com The development of effective pesticides and herbicides often relies on the creation of novel molecular structures. As with pharmaceuticals, the 3-nitrophenyl unit can be a key component of a biologically active molecule. The compound's reactivity allows for its incorporation into a diverse range of structures that are then screened for desired agrochemical activity. armchemfront.com

The production of synthetic dyes is another area where this compound is used as an intermediate. armchemfront.com Many dyes are complex aromatic compounds where the color and other properties are determined by the specific arrangement of functional groups. Nitroaromatic compounds are common precursors in the dye industry, often being converted to colorful azo dyes after reduction of the nitro group to an amine and subsequent diazotization. This compound provides a pathway to introduce the nitrophenyl group, which can later be transformed to generate or modify the chromophore of a dye molecule. armchemfront.com

This compound is a suitable precursor for the synthesis of stable uracil-iodonium(III) salts. These hypervalent iodine compounds are valuable synthetic modules, acting as reactive intermediates for the functionalization of uracil (B121893), a key nucleobase. armchemfront.comdigitellinc.com

Research has shown that the stability and ease of isolation of uracil-aryliodonium salts are significantly enhanced when the aryl group attached to the iodine atom contains an electron-withdrawing substituent. digitellinc.commdpi.comresearchgate.net The nitro group (-NO₂) on this compound is strongly electron-withdrawing, which makes it an ideal aryl iodide for this synthesis. The process generally involves the reaction of a uracil derivative with an aryl iodine(III) reagent, which can be formed in situ from the corresponding aryl iodide.

The presence of the electron-withdrawing nitro group on the benzene (B151609) ring stabilizes the resulting iodonium (B1229267) salt, making it easier to handle and store compared to salts with electron-donating groups. mdpi.comresearchgate.net These stable salts can then be used in subsequent reactions, such as cycloadditions, to create complex, functionalized uracil derivatives for biological and pharmaceutical research. digitellinc.com

Derivatives in Heterocyclic Synthesis (e.g., 2-phenyl-1H-indole derivatives)

In the realm of organic synthesis, this compound is a documented precursor for creating complex heterocyclic structures. Heterocyclic compounds are integral to medicinal chemistry and materials science, and the reactivity of the iodide in this compound makes it a useful starting point for building these molecular frameworks.

Specifically, it has been utilized in the synthesis of 5-substituted pyrrolo[3,2-b]pyridine amides. sigmaaldrich.comscbt.comscientificlabs.co.uk This class of compounds is of interest in pharmaceutical research. The synthesis leverages the iodine atom for palladium(0)-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comscientificlabs.co.uk

While the outline specifies 2-phenyl-1H-indole derivatives as an example, the direct synthesis of this particular class of compounds from this compound is not prominently documented in available research. The synthesis of indole (B1671886) derivatives often proceeds through pathways like the Fischer indole synthesis or from precursors such as substituted 2-iodoanilines. Although this compound could theoretically be converted into such a precursor, its direct application in this specific synthesis is less common than its established role in forming other heterocyclic systems like the aforementioned pyridine (B92270) amides.

Materials Science Applications

The application of this compound extends significantly into materials science, where it is employed in the creation of novel materials. chemimpex.com Its utility stems from its ability to participate in cross-coupling reactions, which are fundamental in linking molecular units together to build larger, functional materials with properties tailored for specific applications. chemimpex.com

This compound is noted for its application in the production of specialty polymers. chemimpex.com As an aryl iodide, it is a suitable monomer for chain-growth polymerization methods like Suzuki-Miyaura catalyst transfer polymerization (SM CTP). This technique is a versatile and precise method for preparing conjugated polymers with controlled molecular weight and low dispersity. Conjugated polymers are a class of materials with unique electronic and optical properties, making them useful in applications such as organic electronics.

While this compound fits the chemical profile of a monomer for such reactions, specific, widely-commercialized polymers synthesized directly from it are not extensively detailed in the literature. However, its potential lies in its ability to introduce a nitro group into a polymer backbone, which can influence the material's electronic properties, solubility, and subsequent functionalization possibilities.

The structure of this compound allows it to be a building block for advanced materials where specific, tailored properties are required. chemimpex.com The presence of the reactive iodine atom allows for its incorporation into larger molecular systems through robust chemical reactions. The nitro group, being strongly electron-withdrawing, imparts specific electronic characteristics to any material in which it is incorporated. This can be leveraged to fine-tune properties such as the material's conductivity, optical absorption, and thermal stability. Its role is therefore that of a functional component, used by chemists and material scientists to engineer materials at the molecular level. chemimpex.com

A significant and well-documented application of this compound is in the field of nonlinear optics. It has been successfully used to create organic nonlinear optical (NLO) crystals. rajpub.com NLO materials are crucial for technologies involving lasers, such as frequency conversion and optical switching, because they can alter the properties of light passing through them. Research has shown that this compound crystals exhibit characteristics that make them potentially capable candidates for NLO applications. rajpub.com

Single crystals of this compound suitable for NLO studies have been successfully grown using the slow evaporation method. rajpub.com In this technique, a saturated solution of the compound is prepared, in this case using ethanol (B145695) as a solvent. The solvent is then allowed to evaporate slowly and undisturbed over a period of time. This gradual process facilitates the formation of large, high-quality single crystals as the solution becomes supersaturated. The quality of the resulting crystal is paramount for its optical and physical properties.

Table 1: Summary of Electrical and NLO Characterization of this compound Crystals This table is based on qualitative findings from the cited research.

| Analysis Method | Property Investigated | Key Finding | Citation |

| Dielectric Measurement | Electrical Properties | Confirmed the electrical conductivity of the crystal. | rajpub.com |

| Kurtz-Perry Powder Technique | Nonlinear Optical Character | Assessed the NLO character of the material. | rajpub.com |

| UV-Vis Absorption Spectroscopy | Optical Transparency | Revealed a cutoff wavelength around 390 nm with no absorption in the visible region, a desirable trait for NLO materials. | rajpub.com |

Organic Nonlinear Optical (NLO) Crystals

Assessment of Nonlinear Optical Character (Kurtz-Perry powder technique)

The nonlinear optical (NLO) properties of this compound have been investigated to determine its potential for applications in optical devices. The Kurtz-Perry powder technique is a fundamental method used for the preliminary screening of materials for second-harmonic generation (SHG), a key characteristic of NLO materials. rajpub.comepa.govnih.gov This technique allows for a rapid evaluation of the SHG intensity of a powdered crystalline sample. rajpub.comresearchgate.net

In a study focused on the growth and characterization of this compound as an organic nonlinear optical crystal, its NLO character was explicitly assessed using the Kurtz-Perry powder technique. rajpub.com The results from this assessment indicated that this compound is a potentially capable material for nonlinear optical applications. rajpub.com The technique involves irradiating the powdered sample with a high-intensity laser beam and measuring the intensity of the frequency-doubled light (the second harmonic) that is generated. The efficiency of this conversion provides a relative measure of the material's NLO coefficient. epa.govscirp.org This initial screening is crucial as it saves significant time and resources by identifying promising candidates for the more rigorous and time-consuming process of growing large single crystals for detailed NLO coefficient measurements. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions (I…I and NO₂…NO₂ interactions)

Analysis of the crystallographic data for this compound reveals the presence of significant intermolecular interactions. nih.gov Halogen bonding, a directional interaction involving a halogen atom (in this case, iodine), is a notable feature. acs.orgetamu.edu The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms of neighboring molecules. acs.org